![molecular formula C22H21N3O4 B5380681 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5380681.png)
2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide
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Overview
Description
2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, also known as MPAB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAB belongs to the class of benzamides and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
The mechanism of action of 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide is not fully understood, but it is believed to work by modulating the activity of certain receptors in the brain. 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to act as a partial agonist at the dopamine D2 receptor and as an antagonist at the sigma-1 receptor. It has also been shown to increase the activity of the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its potential therapeutic effects. 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has also been shown to increase the expression of certain proteins in the brain, including brain-derived neurotrophic factor (BDNF) and the glial fibrillary acidic protein (GFAP).
Advantages and Limitations for Lab Experiments
2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its ability to modulate the activity of certain receptors in the brain and its potential therapeutic applications. However, there are also limitations to using 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide in lab experiments. For example, 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has a relatively short half-life, which may limit its effectiveness in certain experiments. Additionally, 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide may have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide. One area of research is the development of more potent and selective 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide analogs. Another area of research is the investigation of the long-term effects of 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide on the brain, including its potential neuroprotective effects. Additionally, 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide may have applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Synthesis Methods
The synthesis of 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide involves several steps, starting with the reaction of 3-pyridinemethanol with 2-chloro-N-(2-methoxyphenyl)acetamide. The resulting product is then reacted with 4-aminobenzamide in the presence of a base, such as potassium carbonate. The final product, 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide, is obtained through purification and isolation techniques.
Scientific Research Applications
2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been studied extensively for its potential therapeutic applications in various neurological disorders. It has been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor, the sigma-1 receptor, and the serotonin 5-HT1A receptor. 2-{[(2-methoxyphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide has been investigated for its potential use in the treatment of schizophrenia, depression, anxiety, and addiction.
properties
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-N-(pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-19-10-4-5-11-20(19)29-15-21(26)25-18-9-3-2-8-17(18)22(27)24-14-16-7-6-12-23-13-16/h2-13H,14-15H2,1H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGMKZWUQVSVSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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